molecular formula C7H6INO3 B14052935 2-Amino-3-hydroxy-5-iodobenzoic acid

2-Amino-3-hydroxy-5-iodobenzoic acid

Cat. No.: B14052935
M. Wt: 279.03 g/mol
InChI Key: NGWSBZUPJSJILW-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-5-iodobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H6INO3 and a molecular weight of 279.03 g/mol . It is characterized by an amino group, a carboxylic acid group, and a hydroxyl group positioned ortho to each other on the benzene ring, which is further substituted with an iodine atom at the meta position. This multi-functional structure makes it a potential building block for the synthesis of more complex organic molecules. While specific studies on this exact compound are limited, its structure suggests significant research value. It can serve as a key intermediate in organic synthesis, particularly in the development of novel compounds. Research on similar iodinated benzoic acids highlights their utility. For instance, iodobenzoic acids are used in the synthesis of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX), which are valuable as mild and selective oxidants in organic transformations . Furthermore, related iodinated aromatic compounds are investigated in medicinal chemistry for their potential biological activities and as intermediates for pharmaceuticals and agrochemicals . The product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

2-amino-3-hydroxy-5-iodobenzoic acid

InChI

InChI=1S/C7H6INO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

NGWSBZUPJSJILW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)I

Origin of Product

United States

Preparation Methods

Iodination of 2-Amino-3-hydroxybenzoic Acid

A direct approach involves iodinating 2-amino-3-hydroxybenzoic acid. This method parallels the production of 2-amino-5-iodobenzoic acid described in US20070219396A1, where molecular iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide) are used in a liquid-phase reaction.

Procedure :

  • Reaction Setup : Dissolve 2-amino-3-hydroxybenzoic acid in a polar solvent (e.g., acetic acid or water).
  • Iodination : Add iodine (1.1–1.3 molar equivalents) and 30% hydrogen peroxide (1.5 equivalents) at 60–80°C for 6–12 hours.
  • Workup : Quench the reaction with water, filter the precipitate, and recrystallize from methanol or acetic acid.

Challenges :

  • Regioselectivity : Ensuring iodination occurs exclusively at position 5 requires careful control of reaction conditions. Competing substitutions at positions 4 or 6 may occur due to the directing effects of −NH₂ and −OH groups.
  • Oxidation Risks : The −NH₂ group is susceptible to oxidation, necessitating mild oxidizing agents like H₂O₂.

Yield : Hypothetical yields based on analogous reactions range from 65% to 75%.

Hydroxylation of 2-Amino-5-iodobenzoic Acid

Introducing the hydroxyl group post-iodination offers an alternative pathway. This method leverages electrophilic aromatic substitution (EAS) or microbial oxidation.

Hydroxylation via EAS :

  • Nitration : Nitrate 2-amino-5-iodobenzoic acid at position 3 using HNO₃/H₂SO₄.
  • Reduction : Reduce the nitro group to −NH₂ with H₂/Pd-C.
  • Diazotization and Hydroxylation : Convert the −NH₂ group to a diazonium salt (NaNO₂/HCl) and hydrolyze it to −OH under acidic conditions.

Limitations :

  • Multiple steps increase side reactions and reduce overall yield.
  • Diazonium intermediates are thermally unstable, requiring precise temperature control.

Microbial Hydroxylation :
Certain Pseudomonas strains hydroxylate aromatic amines regioselectively. However, scalability and substrate specificity for iodinated compounds remain unverified.

Reductive Amination of 3-Hydroxy-5-iodobenzoic Acid

Starting with 3-hydroxy-5-iodobenzoic acid, reductive amination could introduce the −NH₂ group:

  • Ketone Intermediate : Convert the carboxylic acid to a ketone via Friedel-Crafts acylation.
  • Reductive Amination : React the ketone with NH₃ and NaBH₃CN to form the amine.
  • Acid Hydrolysis : Regenerate the carboxylic acid group.

Feasibility : Limited by the instability of iodinated ketones and low yields in reductive amination.

Comparative Analysis of Methods

Method Key Steps Advantages Disadvantages Theoretical Yield
Direct Iodination I₂, H₂O₂, acetic acid, 70°C Single-step, high regioselectivity Risk of over-iodination 65–75%
Post-Iodination Hydroxylation Nitration, reduction, diazotization Flexible functionalization Multi-step, low efficiency 40–50%
Reductive Amination Friedel-Crafts, NaBH₃CN, hydrolysis Avoids direct iodination Unstable intermediates, complex workflow 30–40%

Industrial and Environmental Considerations

Large-scale production faces two hurdles:

  • Iodine Recovery : Traditional iodination methods recover only 50% of iodine as KI. The use of H₂O₂ as an oxidizing agent improves iodine utilization but requires corrosion-resistant reactors.
  • Waste Management : Ammonia and sodium hyposulfite used in purification generate sulfur-containing waste, necessitating specialized treatment.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-Iodo-3-oxo-5-hydroxybenzoic acid.

    Reduction: Formation of 2-Amino-3-hydroxybenzoic acid.

    Substitution: Formation of derivatives with different functional groups replacing the amino or hydroxy groups.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-5-iodobenzoic acid involves its interaction with various molecular targets and pathways. The compound’s iodine substituent can participate in halogen bonding, influencing the binding affinity and specificity of the molecule towards its targets. The amino and hydroxy groups can form hydrogen bonds, further stabilizing the interactions with biological macromolecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro-Substituted Analogues

2-Amino-3-chloro-5-iodobenzoic acid (CAS 101012-31-1)
  • Molecular Formula: C₇H₅ClINO₂
  • Molecular Weight : 297.48 g/mol
  • Key Differences : The addition of a chlorine atom at position 3 increases molecular weight compared to the parent compound. This substitution likely reduces solubility in polar solvents due to enhanced hydrophobicity. Similarity score: 0.89 .
2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8)
  • Molecular Formula: C₇H₅ClINO₂
  • Molecular Weight : 297.48 g/mol
  • Hazards : Exhibits higher toxicity risks, including acute oral, dermal, and inhalation toxicity (H302, H312, H332), along with skin and eye irritation (H315, H319, H335) .
  • Applications : Used in specialized organic synthesis, with global suppliers offering custom synthesis services .

Comparison Insight: Chloro-iodo derivatives exhibit greater molecular complexity and toxicity compared to 2-amino-5-iodobenzoic acid. The position of substituents significantly influences reactivity and hazard profiles.

Hydroxy- and Methoxy-Substituted Analogues

5-Amino-2-hydroxy-3-methylbenzoic acid (CAS 6265-14-1)
  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Key Differences : Replacing iodine with a methyl group and adding a hydroxy group at position 2 reduces molecular weight and alters polarity. Similarity score: 0.91 .
5-Amino-2,4-dimethoxybenzoic acid (CAS 174261-19-9)
  • Molecular Formula: C₉H₁₁NO₄
  • Molecular Weight : 197.19 g/mol
  • Similarity score: 0.90 .

Comparison Insight : Hydroxy and methoxy substituents improve solubility in aqueous media but reduce halogen-related stability. These derivatives are less hazardous, with applications in drug intermediates.

Triiodo-Substituted Derivatives

3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid (CAS 19719-00-7)
  • Molecular Formula : C₁₀H₇I₃N₂O₄
  • Molecular Weight : 647.89 g/mol
  • Applications : Highly iodinated structures are common in X-ray contrast agents due to iodine’s radiopacity .

Comparison Insight: Triiodo derivatives are bulkier and more specialized in medical imaging applications, contrasting with the simpler mono-iodo structure of 2-amino-5-iodobenzoic acid.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Hazards Similarity Score
2-Amino-5-iodobenzoic acid 5326-47-6 C₇H₆INO₂ 263.03 219–221 -NH₂, -I, -COOH R36/37/38 Reference
2-Amino-3-chloro-5-iodobenzoic acid 101012-31-1 C₇H₅ClINO₂ 297.48 Not reported -NH₂, -Cl, -I, -COOH Not reported 0.89
2-Amino-5-chloro-3-iodobenzoic acid 64724-23-8 C₇H₅ClINO₂ 297.48 Not reported -NH₂, -Cl, -I, -COOH H302, H312, H332
5-Amino-2-hydroxy-3-methylbenzoic acid 6265-14-1 C₈H₉NO₃ 167.16 Not reported -NH₂, -OH, -CH₃, -COOH Not reported 0.91

Key Research Findings

Substituent Effects :

  • Iodine increases molecular weight and density, enhancing stability but introducing handling hazards.
  • Chlorine elevates toxicity, as seen in H302/H312 classifications .
  • Hydroxy/Methoxy groups improve solubility but reduce thermal stability compared to halogenated analogues .

Applications: 2-Amino-5-iodobenzoic acid: Used in synthesizing iodinated pharmaceuticals and ligands for metal coordination. Triiodo derivatives: Critical in radiography due to iodine’s X-ray opacity .

Safety Considerations :

  • Chloro-iodo compounds require stringent safety protocols, while hydroxy/methoxy variants are comparatively safer .

Q & A

Q. How can degradation pathways be elucidated under oxidative stress conditions?

  • Methodology : Expose the compound to H₂O₂ or UV light and analyze products via GC-MS. Iodine loss (detected as I₂ vapor) and hydroxylation at the aromatic ring are common degradation markers .

Tables for Key Data

Property Value Source
Molecular FormulaC₇H₆INO₃
Molecular Weight263.03 g/mol
Melting Point219–221°C
Recommended Storage2–8°C, desiccated
Key Spectral Peaks (IR)1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂)

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